4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one
Overview
Description
4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one is a heterocyclic compound that contains both pyridazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one typically involves the bromination of 2-(pyridin-2-YL)pyridazin-3(2H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazinones depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives with different functional groups.
Reduction Reactions: Products include reduced derivatives with varying degrees of hydrogenation.
Scientific Research Applications
4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-YL)pyridazin-3(2H)-one: Lacks the bromine substituents, making it less reactive in substitution reactions.
4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
4,5-Difluoro-2-(pyridin-2-YL)pyridazin-3(2H)-one: Fluorine substituents result in different electronic properties and reactivity.
Uniqueness
4,5-Dibromo-2-(pyridin-2-YL)pyridazin-3(2H)-one is unique due to the presence of bromine atoms, which confer specific reactivity patterns and potential applications that differ from its chloro- and fluoro- analogs. The bromine atoms make it more suitable for certain substitution reactions and can influence its interaction with biological targets.
Properties
IUPAC Name |
4,5-dibromo-2-pyridin-2-ylpyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N3O/c10-6-5-13-14(9(15)8(6)11)7-3-1-2-4-12-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLNPINWRCADPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C(=C(C=N2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586272 | |
Record name | 4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78389-21-6 | |
Record name | 4,5-Dibromo-2-(pyridin-2-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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